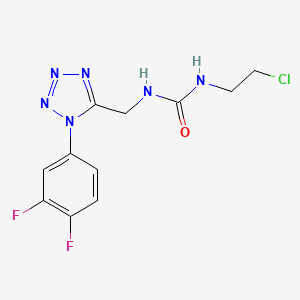
1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The research includes the synthesis of compounds with various ring systems, such as benz[h]imidazo[1,2‐c]quinazoline, demonstrating the versatility of urea derivatives in creating complex chemical structures through reactions like double cyclization (J. Petridou-Fischer & E. P. Papadopoulos, 1984).
- Studies also explore the reactions of anthranilic acid derivatives with chloropropyl isocyanate to yield various quinazolinediones and other complex molecules, indicating the reactivity and potential utility of such urea derivatives in medicinal chemistry (E. P. Papadopoulos, 1984).
Potential Anticancer Applications
- Some urea derivatives have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells, suggesting their potential as anticancer agents. Methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate, 4-methyl [3-(2-chloroethyl)ureido]benzene, and 4-butyl[3-(2-chloroethyl)ureido]benzene demonstrated significant cytotoxicity, indicating their promise for further exploration in cancer treatment (R. Gaudreault et al., 1988).
Insecticidal Activity
- Research into the insecticidal properties of certain urea derivatives revealed their mode of action as inhibitors of cuticle deposition in insects, a novel approach to pest control. This work highlights the potential of urea derivatives in developing new classes of insecticides that are safe for mammals yet effective against a range of insect species (R. Mulder & M. J. Gijswijt, 1973).
Spectroscopic Studies
- The adducts of cyclic urea derivatives with triphenyl-tin and -lead halides have been prepared and characterized, offering insights into the binding and dissociation properties of these complexes. Such studies are crucial for understanding the structural and electronic factors that govern the reactivity and stability of metal-urea complexes in various environments (C. Aitken & M. Onyszchuk, 1985).
Conformational Studies
- Conformational adjustments in urea and thiourea-based assemblies have been analyzed, highlighting the importance of intramolecular hydrogen bonding and the effect of different functional groups on the self-assembly and polymorphism of these compounds. Such research is foundational for the design of new materials and pharmaceuticals (Nithi Phukan & J. Baruah, 2016).
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2N6O/c12-3-4-15-11(21)16-6-10-17-18-19-20(10)7-1-2-8(13)9(14)5-7/h1-2,5H,3-4,6H2,(H2,15,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCGGLBCQLKPMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CNC(=O)NCCCl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(tetrazol-2-yl)ethyl]propanamide](/img/structure/B2355357.png)
![7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2355358.png)
![6-[4-[2-(4-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2355361.png)

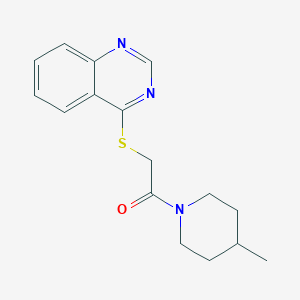
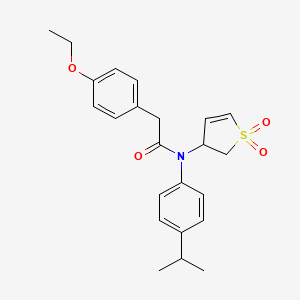
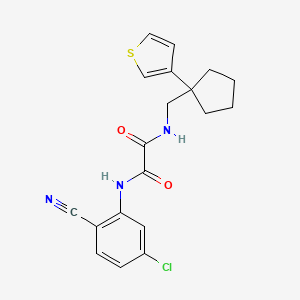
![5-oxo-N-[2-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2355368.png)
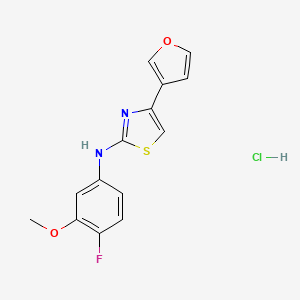
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)

![3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2355372.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2355376.png)
